

EBL-3183: A Technical Overview of a Novel Metallo-β-Lactamase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

EBL-3183, also known as InC 2, is a potent, preclinical inhibitor of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, including carbapenems.[1][2] As a member of the indole carboxylate (InC) class of inhibitors, **EBL-3183** is being investigated for its potential to restore the efficacy of existing antibiotics against multidrug-resistant Gram-negative bacteria.[2][3] This document provides a comprehensive overview of the chemical structure, synthesis, and available data for **EBL-3183**.

Chemical Structure

EBL-3183 is a complex heterocyclic molecule featuring a central indole core, a spirocyclic cyclobutane moiety, and a chiral center. The systematic development of this structure was aimed at optimizing inhibitory activity against key MBLs such as NDM-1 and VIM-1, while improving upon the safety profile of earlier analogues.[2][3][4]

Figure 1: Chemical Structure of EBL-3183 (InC 2)



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Mechanism of Action

EBL-3183 functions as a metallo- β -lactamase inhibitor.[2][4][5] MBLs are zinc-dependent enzymes that hydrolyze the amide bond in the β -lactam ring of antibiotics, rendering them inactive. **EBL-3183** is designed to bind to the active site of these enzymes, preventing the degradation of co-administered β -lactam antibiotics and thereby restoring their antibacterial activity.[1]

Experimental Protocols: Optimized Synthesis of EBL-3183

A robust and scalable synthetic route for **EBL-3183** has been developed to enable preclinical studies.[3][4][5] The synthesis commences from a commercially available indole-2-carboxylate and introduces chirality through an Ellman auxiliary approach coupled with a stereoselective reduction catalyzed by ruthenium.[3][4][5] A key architectural feature, the spirocyclic cyclobutane motif, is constructed using a diastereomerically pure epoxide building block.[3][4] [5]

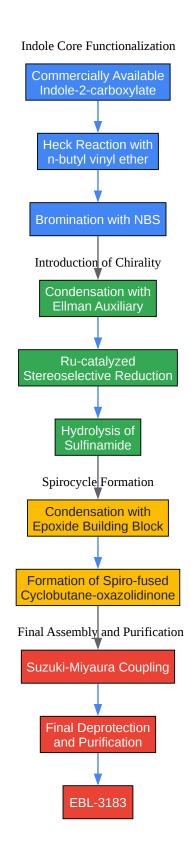
The multi-step synthesis has been successfully executed on a kilogram scale, yielding high-purity **EBL-3183** suitable for preclinical evaluation.[3][4][5]



Synthetic Workflow

The overall synthetic strategy for **EBL-3183** can be visualized as a multi-stage process, beginning with the modification of the indole core, followed by the introduction of chirality and the key spirocyclic moiety, and culminating in late-stage functionalization.





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Caption: Synthetic workflow for EBL-3183.



Quantitative Data

The optimized synthesis of **EBL-3183** has been reported with specific yields for key steps, demonstrating the efficiency of the developed process.

Step	Starting Material	Product	Yield (%)	Purity (%)
Heck Reaction	Ethyl 7- bromoindol-2- carboxylate	Acetyl derivative	89	>95
Bromination	Acetyl derivative	Bromoacetyl derivative	94	>98
Sulfinamide Hydrolysis	(S,S)- Sulfinamide intermediate	Chiral amine hydrochloride	79	≥99
Final Purification	Crude EBL-3183	Purified EBL- 3183	-	95.3-95.5

Note: This table summarizes key reported yields and purities from the optimized synthesis. For a complete, step-by-step yield analysis, refer to the primary literature.

While detailed in vitro and in vivo efficacy data are anticipated to be published separately, it has been noted that **EBL-3183** demonstrates good potentiation of carbapenems and an improved in vivo safety profile compared to earlier analogs.[2][3]

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